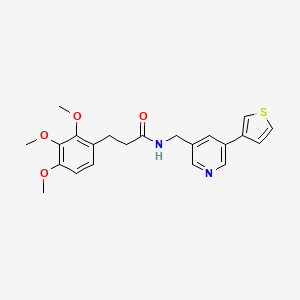

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-(2,3,4-trimethoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S/c1-26-19-6-4-16(21(27-2)22(19)28-3)5-7-20(25)24-12-15-10-18(13-23-11-15)17-8-9-29-14-17/h4,6,8-11,13-14H,5,7,12H2,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCGVMVIUIXUKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique combination of thiophene, pyridine, and methoxyphenyl moieties. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which involves the condensation of a ketone with α-cyanoesters and elemental sulfur.

- Pyridine Ring Synthesis : The pyridine component is synthesized via the Hantzsch pyridine synthesis.

- Coupling Reactions : The final compound is formed through coupling reactions such as Suzuki or Stille coupling.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing a 3,4,5-trimethoxyphenyl fragment have been shown to exert potent antiproliferative effects by destabilizing microtubules and inducing apoptosis in cancer cells. A study reported that a related compound achieved an IC50 value of 0.45 μM against MGC-803 cells by inducing G2/M phase arrest and activating apoptotic pathways .

The biological activity of this compound may involve:

- Tubulin Polymerization Inhibition : Similar compounds have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and disrupting normal cell cycle progression.

- Induction of Apoptosis : The compound may trigger mitochondrial membrane potential changes leading to apoptosis through caspase-dependent pathways.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Key Activity | IC50 (μM) |

|---|---|---|---|

| N-(4-Methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | Contains trimethoxyphenyl | Antiproliferative | 0.45 |

| Compound C | Similar heterocyclic structure | Anti-glioma agent | Not specified |

| Tipepidine | Thiophene nucleus | Antitussive | Not specified |

Case Studies and Research Findings

- Antiproliferative Activity : A study focused on bioactive heterocycles containing trimethoxyphenyl fragments demonstrated significant antiproliferative activity against various cancer cell lines by targeting tubulin .

- Mechanistic Insights : Another investigation into similar compounds revealed that they could induce apoptosis in cancer cells via mitochondrial pathways and cell cycle arrest mechanisms .

- Potential for Drug Development : Given its low cytotoxicity and potent activity against cancer cells, this compound presents a promising candidate for further development as an anticancer agent .

Q & A

Q. Q1. What are the recommended synthetic routes for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(2,3,4-trimethoxyphenyl)propanamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions:

Coupling of thiophene-pyridine core : Suzuki-Miyaura coupling to attach thiophene-3-yl to pyridine (5-position) using organometallic catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .

Methylation and propanamide formation : Reductive amination or nucleophilic substitution to introduce the methylene linker, followed by amidation with 3-(2,3,4-trimethoxyphenyl)propanoic acid .

Optimization :

- Temperature control (e.g., 60–80°C for coupling reactions) and solvent selection (e.g., DMF for polar intermediates) improve yield.

- Purification via column chromatography or recrystallization ensures >95% purity .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR (¹H/¹³C) : Identifies aromatic protons (thiophene δ 7.2–7.5 ppm, pyridine δ 8.1–8.4 ppm) and methoxy groups (δ ~3.8 ppm). Amide protons appear as broad singlets (δ 6.5–7.0 ppm) .

- HRMS : Confirms molecular weight (C₂₃H₂₅N₂O₄S) with exact mass matching theoretical values (e.g., m/z 437.1482) .

- IR Spectroscopy : Validates amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bonds .

Q. Q3. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Answer:

- In vitro kinase inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

- Solubility and stability : HPLC-based assays in PBS (pH 7.4) to assess hydrolytic stability of the amide bond .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target selectivity?

Answer:

Q. Q5. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

Answer:

- Standardize assay conditions :

- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media to minimize variability .

- Validate kinase assay protocols with positive controls (e.g., staurosporine for broad-spectrum inhibition) .

- Meta-analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA with post-hoc Tukey test). Discrepancies may arise from impurities (>98% purity required) or solvent effects (DMSO vs. saline) .

Q. Q6. How can computational methods predict metabolic pathways and toxicity risks?

Answer:

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess:

- Molecular dynamics (MD) simulations : Simulate liver microsomal metabolism (e.g., amide hydrolysis) with GROMACS . Validate with in vitro microsome assays .

Q. Q7. What crystallographic techniques elucidate its 3D conformation and intermolecular interactions?

Answer:

Q. Q8. How does the compound’s stability under varying pH and temperature conditions impact formulation development?

Answer:

- Forced degradation studies :

- Acidic (0.1M HCl, 40°C): Monitor amide hydrolysis via HPLC .

- Oxidative (3% H₂O₂): Assess thiophene ring oxidation to sulfoxide .

- Lyophilization : Test stability in lyophilized form (storage at −80°C vs. 25°C) with DSC/TGA to determine glass transition temperature (Tg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.